Deltamethrinic acid

概要

説明

Deltamethrinic acid is a synthetic compound inspired by the natural compounds found in the flower head of the plant Chrysanthemum cinerariifolium. It is a type of pyrethroid, which is a class of organic compounds known for their insecticidal properties.

準備方法

Synthetic Routes and Reaction Conditions: Deltamethrinic acid can be synthesized through various methods. One common synthetic route involves the reaction of 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid with appropriate reagents under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes steps such as purification and quality control to ensure the final product meets industry standards .

化学反応の分析

Types of Reactions: Deltamethrinic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pressure conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .

科学的研究の応用

Agricultural Applications

Deltamethrinic acid is primarily utilized in agriculture due to its effectiveness against a broad spectrum of pests. It is applied in crop protection to manage insect populations that threaten yield and quality.

Efficacy in Pest Control

- Crops : Deltamethrin is recommended for use on various crops such as sunflowers and vegetables.

- Dosage : Typical application rates range from 10 to 15 grams per hectare, depending on the target pest and crop type .

Toxicological Studies

Research has shown that deltamethrin can induce toxicity in various organisms, raising concerns about its safety for non-target species, including humans.

Subchronic Toxicity in Animals

A study investigated the subchronic toxicity of deltamethrin in laying chickens. Key findings include:

- Liver Damage : Significant liver damage was observed, with increased plasma concentrations of urea nitrogen and creatinine indicating renal insufficiency .

- Histopathological Changes : Alterations in intestinal wall thickness and villus height were noted, suggesting potential long-term effects on gut health .

Oxidative Stress Induction

Deltamethrin has been shown to induce oxidative stress, leading to biochemical alterations:

- In male rats exposed to deltamethrin, significant increases in total lipid levels and decreases in antioxidant enzyme activities were reported .

- The presence of Vitamin E was found to mitigate some of these adverse effects .

Neurotoxicity Research

Deltamethrin's neurotoxic effects have been extensively studied, particularly concerning its impact on neuronal cells.

Mechanisms of Neurotoxicity

Research indicates that oxidative stress plays a critical role in deltamethrin-induced neurotoxicity:

- In SH-SY5Y neuronal cells, exposure to deltamethrin resulted in increased levels of lipid peroxides and nitric oxide, contributing to cell death .

- Protective agents like melatonin showed potential in reducing cytotoxicity associated with deltamethrin exposure .

Environmental Impact Studies

The environmental persistence of deltamethrin raises concerns about its accumulation in ecosystems.

Accumulation Studies

Studies have indicated that deltamethrin tends to accumulate in specific tissues of animals:

- In laying hens, significant accumulation was noted in heart tissues, which could pose risks to food safety and animal health .

Therapeutic Investigations

Emerging research suggests potential therapeutic applications for this compound beyond pest control.

Antioxidant Properties

Investigations into the antioxidant properties of compounds like Vitamin E highlight the potential for combined therapies that could alleviate the oxidative stress caused by deltamethrin exposure .

Data Tables

Case Study 1: Subchronic Toxicity

A detailed investigation into the subchronic toxicity of deltamethrin administered orally to laying chickens revealed significant biochemical changes and histopathological alterations over a treatment period of 14 days followed by a withdrawal phase .

Case Study 2: Neurotoxicity Mechanisms

In vitro studies utilizing SH-SY5Y cells demonstrated that deltamethrin exposure leads to increased oxidative stress markers and cell death, emphasizing the need for protective strategies against neurotoxic effects .

作用機序

Deltamethrinic acid exerts its effects by targeting the nervous system of insects. It interferes with the normal function of voltage-gated sodium channels, causing paralysis and death. This mechanism involves the binding of this compound to specific sites on the sodium channels, preventing the proper transmission of nerve impulses .

類似化合物との比較

Permethrin: Another pyrethroid with similar insecticidal properties but different chemical structure.

Cypermethrin: A pyrethroid with a broader spectrum of insecticidal activity.

Fenvalerate: A pyrethroid known for its effectiveness against a wide range of insect pests.

Uniqueness: Deltamethrinic acid is unique due to its high insecticidal activity and low toxicity to mammals. Its structure, inspired by natural compounds, allows it to effectively target insect nervous systems while minimizing harm to non-target organisms .

生物活性

Deltamethrinic acid is a significant metabolite of deltamethrin, a synthetic pyrethroid insecticide widely used for pest control. Understanding the biological activity of this compound is essential for assessing its environmental impact, toxicity, and potential health risks. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Deltamethrin is a type II pyrethroid that exerts its effects primarily by disrupting the normal functioning of sodium channels in neuronal membranes. This disruption leads to prolonged depolarization and hyperexcitability of neurons, which can result in neurotoxic effects. The mechanism involves:

- Sodium Channel Modulation : Deltamethrin enhances the release of neurotransmitters like norepinephrine while inhibiting the reuptake process, leading to increased synaptic activity .

- Neurotoxicity : Studies indicate that this compound can induce neurotoxic effects similar to those observed with organophosphate compounds, including symptoms such as muscle fasciculations and seizures .

Acute Toxicity

Acute toxicity studies have shown that deltamethrin has a low to moderate toxicity profile. The oral LD50 values for deltamethrin range from 30 mg/kg for females to 50 mg/kg for males in rat models . Symptoms of acute toxicity include:

- Salivation

- Ataxia

- Choreoathetotic movements

These symptoms reflect the compound's neurotoxic potential, which is critical for understanding its safety profile in agricultural and domestic settings.

Subchronic Toxicity

Research on subchronic exposure has revealed significant biochemical and histopathological changes in animal models. For instance, a study conducted on laying chickens indicated that daily administration of deltamethrin led to:

- Increased levels of total cholesterol (TC) and triglycerides (TG) in plasma.

- Elevated blood urea nitrogen (BUN) and creatinine (Cr) levels, indicating renal impairment.

- Histopathological changes in liver tissue consistent with toxic exposure .

Case Report: Deltamethrin Poisoning Mimicking Organophosphate Poisoning

A notable case involved a patient who ingested deltamethrin, presenting symptoms akin to organophosphate poisoning. The patient exhibited muscle fasciculations and altered sensorium, which were resolved with supportive care. This case highlights the potential for misdiagnosis due to symptom overlap between different classes of pesticides .

Subchronic Effects on Reproductive Health

Another study investigated the reproductive effects of deltamethrin on male offspring exposed during gestation. Findings indicated significant alterations in sex hormone levels and spermatogenesis, suggesting that this compound may adversely affect reproductive health through endocrine disruption mechanisms .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

特性

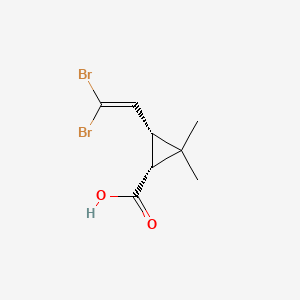

IUPAC Name |

(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIQXIJPQWLFSD-NJGYIYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873159 | |

| Record name | (1R-cis)-Decamethrinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53179-78-5, 63597-73-9 | |

| Record name | Deltamethrinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R-cis)-Decamethrinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELTAMETHRINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHE31R77PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。